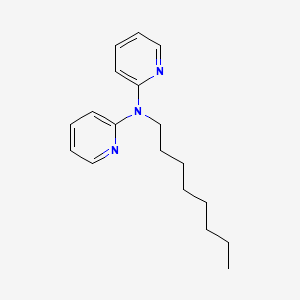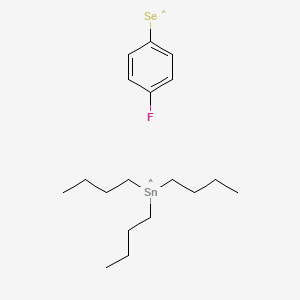
CID 72753401
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 72753401” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 72753401 would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can enhance the production rate and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 72753401 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
CID 72753401 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may focus on its pharmacological properties and potential as a drug candidate.
Industry: this compound can be used in the development of new materials, coatings, and chemical processes.
Mécanisme D'action
The mechanism of action of CID 72753401 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as therapeutic applications or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 72753401 include those with analogous chemical structures or functional groups. Examples may include:
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to similar compounds. Its uniqueness can be attributed to the presence of particular functional groups or molecular configurations that differentiate it from other related compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides valuable insights into its role and potential in advancing scientific knowledge and technological development.
Propriétés
Formule moléculaire |
C18H31FSeSn |
|---|---|
Poids moléculaire |
464.1 g/mol |
InChI |
InChI=1S/C6H4FSe.3C4H9.Sn/c7-5-1-3-6(8)4-2-5;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; |
Clé InChI |
JNDCAEBJPIBLHB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)CCCC.C1=CC(=CC=C1F)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


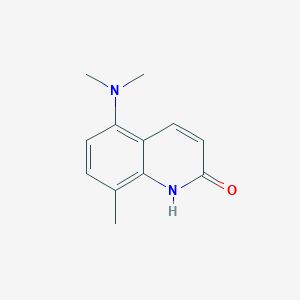
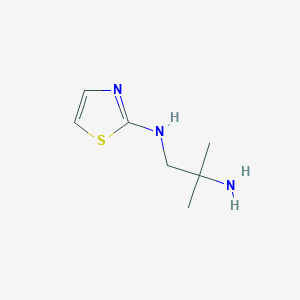
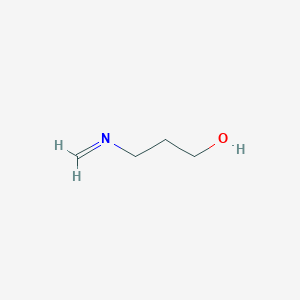
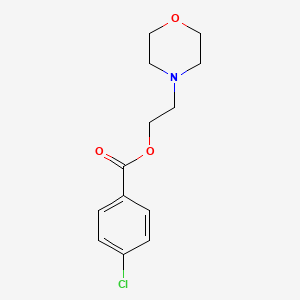
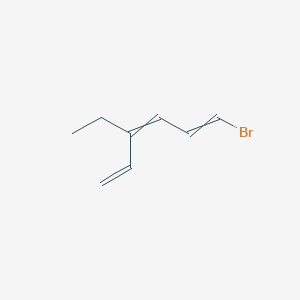
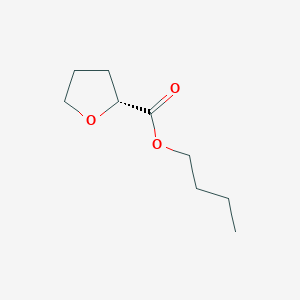
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
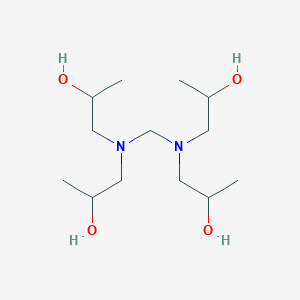
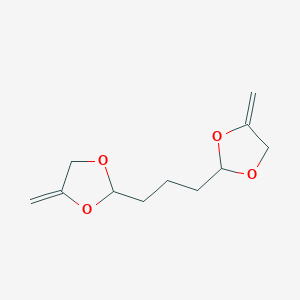
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
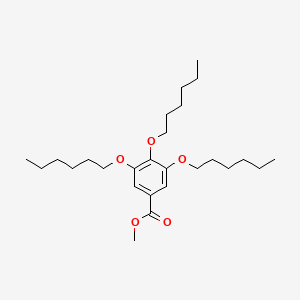
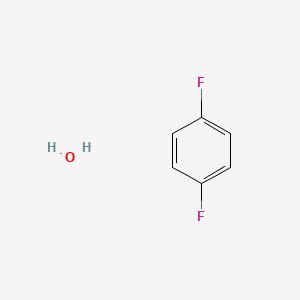
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
